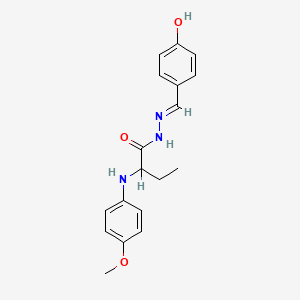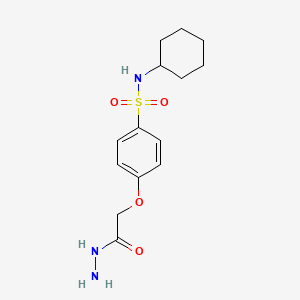![molecular formula C20H20N6S B10958483 4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10958483.png)
4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of structural motifs. This compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine moiety, which are linked through a triazole-thiol framework. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate electrophiles.
Thiol Group Introduction: The thiol group is typically introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
化学反応の分析
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced at various positions, particularly at the pyrazolo[3,4-b]pyridine ring, to form dihydro derivatives.
Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its structural motifs are often found in bioactive molecules, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the triazole and pyrazolo[3,4-b]pyridine rings suggests possible interactions with biological targets such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the pyrazolo[3,4-b]pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-amine
- 4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-methanol
Uniqueness
The uniqueness of 4-benzyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol lies in its combination of structural features. The presence of both a thiol group and a pyrazolo[3,4-b]pyridine ring in the same molecule is relatively rare, providing unique chemical and biological properties that are not commonly found in other compounds.
特性
分子式 |
C20H20N6S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
4-benzyl-3-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H20N6S/c1-12-17-15(10-16(14-8-9-14)21-19(17)25(2)24-12)18-22-23-20(27)26(18)11-13-6-4-3-5-7-13/h3-7,10,14H,8-9,11H2,1-2H3,(H,23,27) |
InChIキー |
FOOBLNDBGALDQC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C4=NNC(=S)N4CC5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(4-bromo-2-fluorophenyl)-4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B10958406.png)
![4-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10958408.png)
![5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10958414.png)
![2-[1,5-bis(1-methyl-1H-pyrazol-5-yl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B10958417.png)
![2-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10958420.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10958421.png)

![4(5H)-Thiazolone, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1-piperidinyl)-](/img/structure/B10958435.png)
![2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10958449.png)
![2-({4-cyclopropyl-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B10958457.png)

![9-(1-ethyl-1H-pyrazol-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10958472.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B10958473.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B10958485.png)
